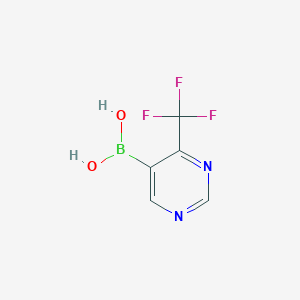
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a palladium-catalyzed coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted pyrimidines .
科学的研究の応用
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
作用機序
The mechanism of action of (4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
(4-(Trifluoromethyl)pyridine-3-boronic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid group on a pyrimidine ring. This combination of functional groups imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research and industry .
生物活性
(4-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique trifluoromethyl group enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.
The structural formula of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a boronic acid functional group at the 5-position. The presence of the trifluoromethyl group is significant, as it can influence the compound's lipophilicity and overall biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. It has shown moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established antifungal agents like Tavaborole, indicating its potential as an antibacterial agent .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Escherichia coli | < 10 | Lower than Tavaborole |
| Bacillus cereus | < 5 | Lower than Tavaborole |
| Candida albicans | 20 | Moderate activity |
Anti-inflammatory Activity
In addition to its antimicrobial effects, compounds related to this compound have demonstrated anti-inflammatory properties. For instance, derivatives of pyrimidine with similar substitutions have been reported to exhibit significant anti-inflammatory activity comparable to standard drugs like Indomethacin .
The proposed mechanism for the antimicrobial activity of this compound involves inhibition of specific bacterial enzymes. Studies suggest that the compound interacts with bacterial leucyl-tRNA synthetase, similar to other boron-containing compounds . This interaction hampers protein synthesis in bacteria, leading to their growth inhibition.
Case Studies
- Study on Antimicrobial Efficacy : A study investigated the efficacy of various boronic acids, including this compound, against a panel of pathogenic bacteria. The results indicated that this compound had superior activity against Bacillus cereus, with an MIC significantly lower than that of traditional antibiotics .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of pyrimidine derivatives. The results showed that compounds with trifluoromethyl substitutions exhibited notable inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
特性
分子式 |
C5H4BF3N2O2 |
|---|---|
分子量 |
191.91 g/mol |
IUPAC名 |
[4-(trifluoromethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-3(6(12)13)1-10-2-11-4/h1-2,12-13H |
InChIキー |
LOZOSZJKDACYGH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CN=C1C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















